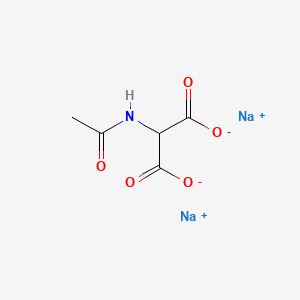

Sodium 2-acetamidomalonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 2-acetamidomalonate is a chemical compound with the CAS Number: 117976-12-2 . It has a molecular weight of 205.08 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of this compound involves several steps. A preparation method includes adding diethyl malonate and sodium nitrite to an organic solvent, dropwise adding acetic acid at a temperature of 0-5°C, and carrying out heat preservation on a reaction system for 10-15 hours at a temperature of 35-45°C after adding . The reaction involves the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite (NaNO2), resulting in diethyl isonitrosomalonate . The process further involves reducing a solution of this intermediate in a mixture of glacial acetic acid and acetic anhydride using zinc powder .Molecular Structure Analysis

The InChI code for this compound is1S/C5H7NO5.2Na/c1-2(7)6-3(4(8)9)5(10)11;;/h3H,1H3,(H,6,7)(H,8,9)(H,10,11);;/q;2*+1/p-2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of α-amino acids through a process involving deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 205.08 .Aplicaciones Científicas De Investigación

Asymmetric Alkylation in Organic Synthesis

Sodium 2-acetamidomalonate is used in asymmetric allylic alkylation, a crucial reaction in organic synthesis. For instance, Yamaguchi et al. (1990) demonstrated the use of sodium salt of acetamidomalonate ester in palladium-catalyzed asymmetric alkylation, producing chiral α-allyl-αacetamidomalonate ester derivatives with high optical purity (Yamaguchi, Shima, Yamagishi, & Hida, 1990).

Inhibitors of Sialidase from Influenza Virus

Research has also explored the role of this compound derivatives as potential inhibitors of sialidase from the Influenza virus. Driguez et al. (1994) synthesized compounds, including Sodium 5-acetamido-2,6-anhydro-3,4,5-trideoxy-D-manno-non-2-enonate, which showed significant inhibitory activity against the enzyme (Driguez, Barrère, Quash, & Doutheau, 1994).

Synthesis of Disaccharide Fragments

This compound is instrumental in synthesizing disaccharide fragments. Barroca and Jacquinet (2000) reported the synthesis of this compound derivatives as a fragment of dermatan sulfate (Barroca & Jacquinet, 2000).

Development of Antimicrobial Agents

In pharmaceutical chemistry, this compound is used in developing antimicrobial agents. Yoshitake et al. (1981) synthesized apalcillin-14C sodium, a compound for metabolic studies, using this compound (Yoshitake, Kamada, Gomi, & Nakatsuka, 1981).

Synthesis of Amino Acids and Related Compounds

Talbot, Gaudry, and Berlinguet (1956) demonstrated the synthesis of DL-glutamic acid from β-propiolactone using this compound, showcasing its application in amino acid synthesis (Talbot, Gaudry, & Berlinguet, 1956).

Safety and Hazards

Mecanismo De Acción

Target of Action

Sodium 2-acetamidomalonate primarily targets the nucleophilic enolate formed from the malonate derivative . The enolate is a key intermediate in the synthesis of α-amino acids .

Mode of Action

The compound interacts with its target through a series of reactions. Initially, the malonate derivative is treated with a base to form the nucleophilic enolate . This enolate then undergoes an alkylation reaction with an alkyl halide . The same acetamido malonate can be used to form any primary α-amino acid .

Biochemical Pathways

The biochemical pathway affected by this compound involves the synthesis of α-amino acids . After the alkylation of the enolate, the malonate ester and the amide undergo hydrolysis . This forms an intermediate amino dicarboxylic acid that decarboxylates to give the α-amino acid .

Result of Action

The result of this compound’s action is the formation of α-amino acids . These amino acids are fundamental building blocks of proteins and play crucial roles in numerous biological processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of the nucleophilic enolate . Additionally, the temperature can influence the rate of the reactions involved in the compound’s mechanism of action .

Propiedades

IUPAC Name |

disodium;2-acetamidopropanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO5.2Na/c1-2(7)6-3(4(8)9)5(10)11;;/h3H,1H3,(H,6,7)(H,8,9)(H,10,11);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHMKRWQGAVIJB-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NNa2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pyridine-2-carboxylate](/img/structure/B2368367.png)

![2-[(3-Methoxyphenyl)methyl]pyrrolidine](/img/structure/B2368368.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2368369.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2368372.png)

![N-methyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2368376.png)

![Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2368377.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2368384.png)

![3-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzonitrile](/img/structure/B2368385.png)